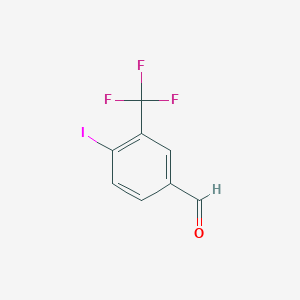

4-Iodo-3-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1261777-98-3 . It has a molecular weight of 300.02 and its IUPAC name is 4-iodo-3-(trifluoromethyl)benzaldehyde . It is a solid at ambient temperature .

Synthesis Analysis

The synthesis of 4-Iodo-3-(trifluoromethyl)benzaldehyde involves a reaction with iodine, triethylamine, and triphenylphosphine in toluene . The reaction conditions include an inert atmosphere and a sealed tube .Molecular Structure Analysis

The InChI code for 4-Iodo-3-(trifluoromethyl)benzaldehyde is 1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H . The InChI key is ZUWGFQDHUQCKFV-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Iodo-3-(trifluoromethyl)benzaldehyde undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has been investigated .Physical And Chemical Properties Analysis

4-Iodo-3-(trifluoromethyl)benzaldehyde is a solid at ambient temperature . It has a molecular weight of 300.02 .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

“4-Iodo-3-(trifluoromethyl)benzaldehyde” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development of many medications.

Kinetic Studies

This compound is useful in kinetic studies of the asymmetric synthesis of alcohols . Asymmetric synthesis is a key process in the production of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science.

Wittig Reaction

“4-Iodo-3-(trifluoromethyl)benzaldehyde” is also used in the study of the Wittig reaction . The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. It’s a valuable tool in the field of organic synthesis.

Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of a trifluoromethyl group can enhance a drug’s metabolic stability and bioavailability. Therefore, “4-Iodo-3-(trifluoromethyl)benzaldehyde” could potentially be used in the synthesis of new trifluoromethyl group-containing drugs.

PI3K Inhibitors

The trifluoromethyl group is found in Alpelisib, a PI3K inhibitor . PI3K inhibitors are a type of cancer treatment. They work by blocking the action of a chemical called phosphoinositide 3-kinase (PI3K), which helps cancer cells grow and divide. Therefore, “4-Iodo-3-(trifluoromethyl)benzaldehyde” could potentially be used in the development of new PI3K inhibitors.

Safety and Hazards

4-Iodo-3-(trifluoromethyl)benzaldehyde is classified as a hazard under the GHS Classification. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Propiedades

IUPAC Name |

4-iodo-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWGFQDHUQCKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)

![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)